molecular formula C23H24N2O4S B284067 N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide

カタログ番号: B284067
分子量: 424.5 g/mol
InChIキー: IPIPZWUBIRRSHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in the regulation of immune responses, inflammation, and cell survival.

科学的研究の応用

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer research, this compound has been studied for its ability to inhibit the NF-κB pathway, which is frequently activated in many types of cancer and contributes to tumor growth and survival. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy. In autoimmune disorders, this compound has been studied for its ability to suppress the immune response and reduce inflammation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.

作用機序

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. This compound binds to the ATP-binding pocket of the IKKβ subunit, preventing its activation and subsequent phosphorylation of IκBα. This results in the inhibition of NF-κB translocation to the nucleus and the downregulation of NF-κB target genes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes. In autoimmune disorders, this compound suppresses the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving cognitive function.

実験室実験の利点と制限

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects.

将来の方向性

There are several future directions for the research and development of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. In addition, further studies are needed to investigate the potential off-target effects of this compound and to identify new therapeutic applications for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.

合成法

The synthesis of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide involves the reaction of 4-methoxyaniline with 8-bromoquinoline in the presence of potassium carbonate and copper (I) iodide. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride and sulfonyl chloride to yield the final product. The purity of this compound can be further improved by recrystallization from ethanol or ethyl acetate.

特性

分子式

C23H24N2O4S

分子量

424.5 g/mol

IUPAC名

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide

InChI

InChI=1S/C23H24N2O4S/c1-29-20-14-12-19(13-15-20)25(23(26)18-7-3-2-4-8-18)30(27,28)21-11-5-9-17-10-6-16-24-22(17)21/h5-6,9-16,18H,2-4,7-8H2,1H3

InChIキー

IPIPZWUBIRRSHV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

正規SMILES

COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。